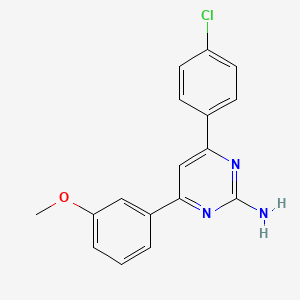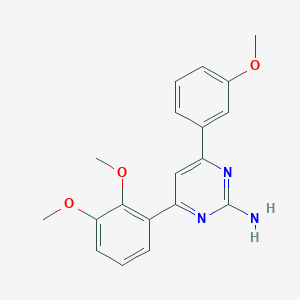
4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, abbreviated as 4-FMPP, is a chemical compound that is widely studied in the scientific research community. It is a member of the pyrimidine family, which is a class of organic compounds that are characterized by the presence of two nitrogen atoms in the same ring. 4-FMPP has been found to have a variety of applications in scientific research, including as a tool in organic synthesis and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-FMPP is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are hormones that play a role in inflammation. By inhibiting the production of prostaglandins, 4-FMPP may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FMPP are not fully understood. However, it is believed that the compound may have anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, 4-FMPP may have the potential to inhibit the growth of certain types of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-FMPP in laboratory experiments has several advantages. For example, the compound is relatively easy to synthesize and can be used in a variety of different reactions. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of 4-FMPP in laboratory experiments. For example, the compound is relatively toxic and must be handled with care. Additionally, the compound is relatively expensive and may not be available in large quantities.
Orientations Futures
There are a number of potential future directions for the use of 4-FMPP in scientific research. For example, the compound could be further studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, the compound could be studied for its potential to inhibit the growth of certain types of bacteria. Additionally, the compound could be studied for its potential to be used as a therapeutic agent. Finally, the compound could be studied for its potential to be used in organic synthesis and as a tool in other types of scientific research.
Méthodes De Synthèse
4-FMPP can be synthesized through a number of different methods, including the use of an aryl halide, an amine, and an acid. The method involves the reaction of an aryl halide with an amine and an acid to form 4-FMPP. This reaction is typically carried out at a temperature of 180-200°C and a pressure of 1-2 atm. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon.
Applications De Recherche Scientifique
4-FMPP has been used in a variety of scientific research applications. For example, it has been used in the synthesis of a variety of organic compounds, such as amines and amides. Additionally, 4-FMPP has been used in the synthesis of a variety of heterocyclic compounds, such as pyrimidines, purines, and thiophenes. Additionally, 4-FMPP has been used in the synthesis of a variety of pharmaceuticals, such as anti-inflammatory agents, anti-cancer agents, and anti-diabetic agents.
Propriétés
IUPAC Name |
4-(3-fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-22-14-7-3-5-12(9-14)16-10-15(20-17(19)21-16)11-4-2-6-13(18)8-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAJNHKBBHENKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)

![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol), min. 98%](/img/structure/B6347536.png)